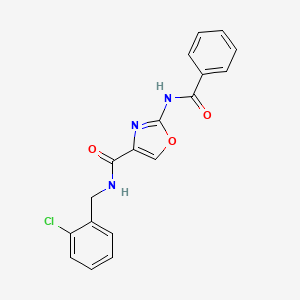

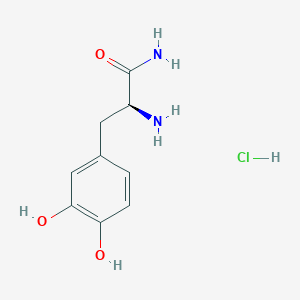

![molecular formula C26H23ClN2O3S B2537616 N-{3-[(4-氯苯基)磺酰基]-4-甲基-6-苯基-2-吡啶基}-N-(4-甲氧基苄基)胺 CAS No. 339103-25-2](/img/structure/B2537616.png)

N-{3-[(4-氯苯基)磺酰基]-4-甲基-6-苯基-2-吡啶基}-N-(4-甲氧基苄基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine. Sulfonamides are known for their various applications in medicinal chemistry due to their antibacterial properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through the use of N-hydroxybenzotriazole (HOBt) sulfonate esters, which undergo amidation in the presence of di-isopropylethyl amine. This method provides an alternative to the use of pentafluorophenyl (PFP) and trichlorophenyl (TCP) esters of sulfonic acids and can be applied to a variety of amines, including those that are sterically hindered. The HOBt ester of sulfonic acids can replace the chloride moiety of sulfonyl chloride for amidation, offering a potentially useful route for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives like the one described typically includes a sulfonyl group attached to an aromatic amine. The presence of substituents such as chlorophenyl and methoxybenzyl groups can influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity and binding affinity in biological systems.

Chemical Reactions Analysis

Sulfonamide derivatives can be synthesized through electrochemical processes as well. For instance, the regioselective synthesis of N,N'-diphenyl-3-sulfonyl-[1,1'-biphenyl]-4,4'-diamines is carried out by anodic oxidation of N,N'-diphenylbenzidine in the presence of sulfinic acids. This convergent paired electrochemical process results in sulfonylated aromatic amine products under mild reaction conditions, with high yields and current efficiency, as well as excellent atom economy . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine" are not detailed in the provided papers, sulfonamide derivatives generally exhibit a range of properties depending on their molecular structure. These can include solubility in various solvents, melting points, and stability under different conditions. The electronic properties such as pKa and logP are also important, as they can influence the compound's behavior in biological systems and its potential as a drug candidate.

科学研究应用

合成及化学结构

- 合成方法: 该化合物参与合成工艺,例如通过硝基苯磺酰胺制备仲胺 (Kurosawa, Kan, & Fukuyama, 2003)。这涉及一系列化学反应,包括磺化、保护、烷基化和脱保护步骤。

- 晶体结构分析: 研究人员考察了含有该化合物元素的分子晶体结构,揭示了特定的几何形状和分子相互作用,例如分子内氢键 (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007)。

催化及反应机理

- 钯催化胺化: 该化合物用于芳基卤化物的钯催化胺化,证明了其在促进特定化学反应中的作用 (Wolfe & Buchwald, 2003)。这一过程突出了其在有机合成中的用途,尤其是在芳香胺的形成中。

除草剂活性

- 除草剂开发: 该化合物的衍生物已被研究其作为除草剂的潜力,研究表明在低施用率下具有显着的除草剂活性 (Moran, 2003)。这表明其在农业中用于杂草控制。

未来方向

属性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-4-methyl-6-phenylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O3S/c1-18-16-24(20-6-4-3-5-7-20)29-26(28-17-19-8-12-22(32-2)13-9-19)25(18)33(30,31)23-14-10-21(27)11-15-23/h3-16H,17H2,1-2H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKDCNRHMGOQOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

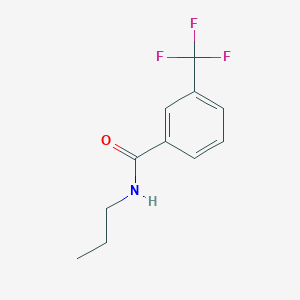

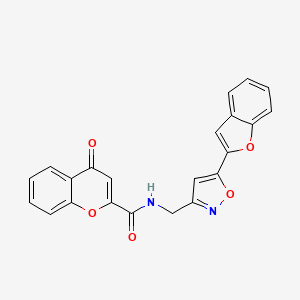

![2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B2537537.png)

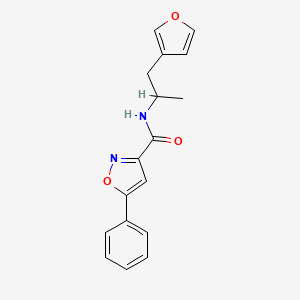

![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)

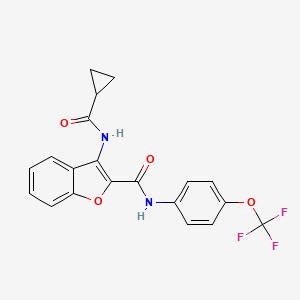

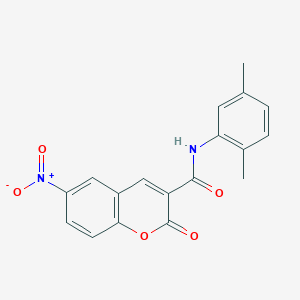

![3-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2537549.png)

![4,5-dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate](/img/structure/B2537550.png)

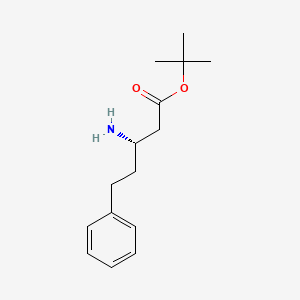

![2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2537552.png)

![N-(2,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2537556.png)